![molecular formula C18H21NO2 B5500792 2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

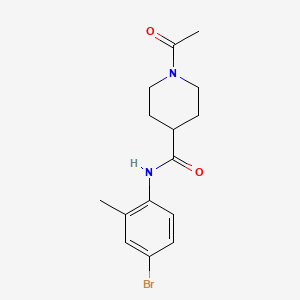

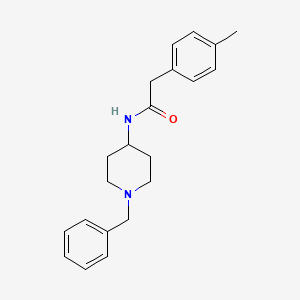

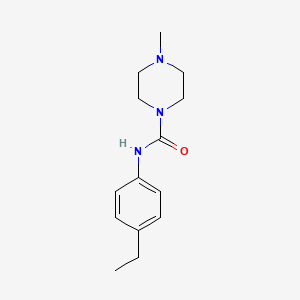

"2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide" is a compound that has garnered attention in the field of organic chemistry due to its potential applications and the unique properties it exhibits. Its synthesis and analysis have been explored in several studies, contributing to a deeper understanding of its chemical behavior and potential applications in various fields.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the reaction of pentaacetyl-β-D-glucosamine with p-methoxyphenol and boron trifluoride etherate in dry methylene chloride to prepare related compounds like p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, demonstrating the versatility of acetamide derivatives in synthetic chemistry (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, reveals a planar naphthalene ring with staggered methoxy substituents and a side chain orientation that maintains the amide and aromatic groups in approximately parallel alignment. This conformation is crucial for understanding the compound's reactivity and interaction capabilities (Acta Crystallographica Section C-crystal Structure Communications, 1994).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often lead to the formation of complex structures and exhibit interesting properties. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, showcasing the compound's versatility in forming heterocyclic structures with potential applications in materials science and organic synthesis (Journal of Organometallic Chemistry, 2017).

Aplicaciones Científicas De Investigación

1. Role in Herbicide Metabolism and Environmental Impact Research by Coleman et al. (2000) investigates chloroacetamide herbicides, including compounds structurally related to 2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide. These herbicides, like acetochlor and metolachlor, are used in agriculture and have been shown to have carcinogenic effects in rats. The study highlights the metabolic pathways in human and rat liver microsomes, leading to carcinogenic products. This information is critical for understanding the environmental and health impacts of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

2. Inhibitory Activity in Diabetes Research A study by Saxena et al. (2009) focuses on derivatives of 2-(4-methoxyphenyl)ethyl acetamide, evaluating their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). The derivatives showed promising results in in vivo screening for antidiabetic activity, correlating well with docking studies. This underscores the potential of such compounds in developing treatments for diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

3. Influence on Soil and Agricultural Practices Banks and Robinson (1986) explored the interaction of chloroacetamide herbicides with soil, particularly in the context of wheat straw and irrigation. This research provides insights into how such compounds, including those related to this compound, interact with agricultural practices and their potential impacts on crop growth and soil health (Banks & Robinson, 1986).

4. Structural and Molecular Studies Kalita and Baruah (2010) conducted a study on the spatial orientation of amide derivatives, including N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide. This research provides valuable insights into the structural properties of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Kalita & Baruah, 2010).

5. Environmental Fate and Mobility Peter and Weber (1985) examined the adsorption, mobility, and efficacy of chloroacetamide herbicides, including compounds similar to this compound, in relation to soil properties. This research is essential for understanding the environmental fate of these herbicides and their potential ecological impacts (Peter & Weber, 1985).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13-8-10-15(11-9-13)14(2)19-18(20)12-16-6-4-5-7-17(16)21-3/h4-11,14H,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLYRMQOXBUQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)